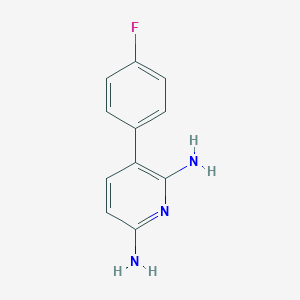
3-(4-Fluorophenyl)pyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)pyridine-2,6-diamine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 4-position and amino groups at the 2- and 6-positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorophenyl pyridine as the starting material.
Nitration: The pyridine ring is nitrated to introduce amino groups at the 2- and 6-positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or column chromatography.
Types of Reactions:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: Nitro groups can be reduced to amino groups.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst or iron and hydrochloric acid (Fe/HCl).
Substitution: Using electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(4-Fluorophenyl)pyridine-2,6-diamine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the amino groups facilitate interactions with enzymes and other biomolecules. The exact mechanism may vary depending on the specific application and biological system.
相似化合物的比较
3-(4-Chlorophenyl)pyridine-2,6-diamine: Similar structure with a chlorine atom instead of fluorine.
3-(4-Methoxyphenyl)pyridine-2,6-diamine: Similar structure with a methoxy group instead of fluorine.
3-(4-Hydroxyphenyl)pyridine-2,6-diamine: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness: 3-(4-Fluorophenyl)pyridine-2,6-diamine is unique due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity compared to its chloro, methoxy, and hydroxy analogs.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
3-(4-fluorophenyl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTREOZKACFMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
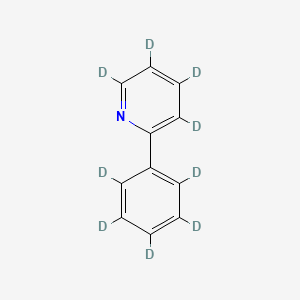
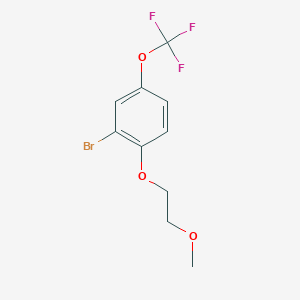
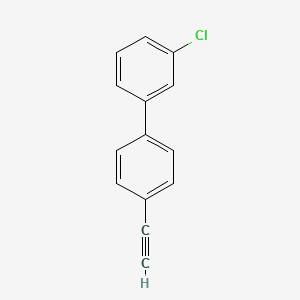
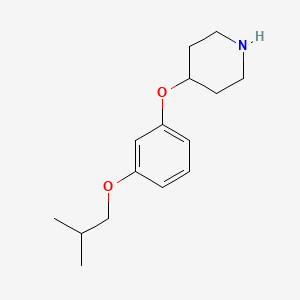
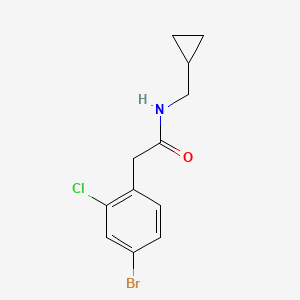
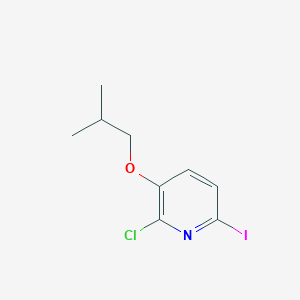

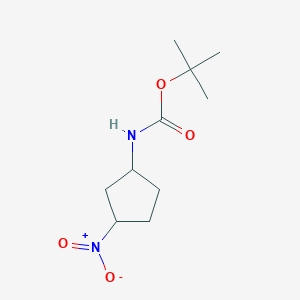
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid tert-butyl ester](/img/structure/B8126281.png)
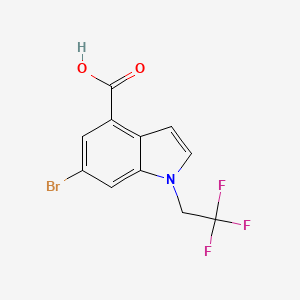
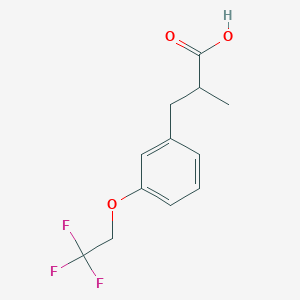
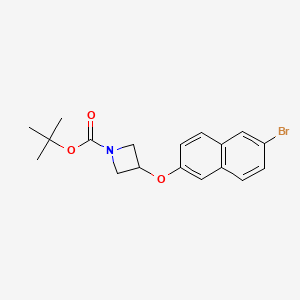
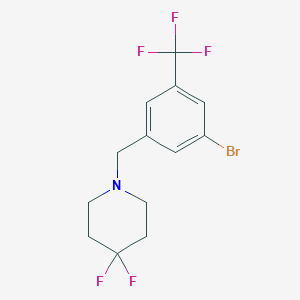
![3-Fluoro-N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-benzamide](/img/structure/B8126308.png)
